Nitraquazone - 56739-21-0

Nitraquazone

Catalog Number: EVT-430597
CAS Number: 56739-21-0
Molecular Formula: C16H13N3O4
Molecular Weight: 311.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nitraquazone is a selective phosphodiesterase type 4 inhibitor, classified as a quinazolin-2,4-dione derivative. This compound was first synthesized in 1984 and has been extensively studied for its therapeutic potential, particularly in treating asthma and chronic obstructive pulmonary disease. Its mechanism involves modulating intracellular levels of cyclic adenosine monophosphate, which plays a crucial role in anti-inflammatory responses and bronchodilation .

Source and Classification

The chemical structure of Nitraquazone is characterized by its quinazolin-2,4-dione core. It is classified under the category of phosphodiesterase inhibitors, which are compounds that prevent the breakdown of cyclic nucleotides, thereby enhancing their physiological effects. The compound's chemical identifier is 56739-21-0.

Synthesis Analysis

Methods and Technical Details

The synthesis of Nitraquazone typically involves several key steps:

  1. Formation of the Quinazolin-2,4-Dione Core: This is achieved through the cyclization of anthranilic acid derivatives with urea under acidic conditions. A common method includes heating anthranilic acid with urea in a solvent like tetrahydrofuran.
  2. Reaction Conditions: The reaction requires careful control of temperature and pH to optimize yield and purity. Industrial production often utilizes larger-scale methods that maintain these conditions precisely.
  3. Purification Techniques: After synthesis, Nitraquazone is usually purified through recrystallization or chromatography to achieve the desired purity levels for further applications.
Chemical Reactions Analysis

Reactions and Technical Details

Nitraquazone can undergo several types of chemical reactions:

  1. Oxidation: This process can convert Nitraquazone into various quinazolinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can modify the quinazolinone ring structure using agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: Substitution on the quinazolinone ring allows for the introduction of different functional groups, which can alter the compound's pharmacological properties.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substituting Agents: Halogenating agents, alkylating agents, acylating agents.
Mechanism of Action

Nitraquazone primarily exerts its pharmacological effects by inhibiting phosphodiesterase type 4. This inhibition prevents the degradation of cyclic adenosine monophosphate within cells, leading to increased levels of this signaling molecule. The elevated cyclic adenosine monophosphate subsequently results in reduced inflammation and enhanced bronchodilation, making it beneficial for conditions like asthma and chronic obstructive pulmonary disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid.
  • Melting Point: Specific melting point data is not widely published but is generally assessed during purity testing.

Chemical Properties

  • Solubility: Solubility characteristics are essential for formulation development but may vary based on the solvent system used.
  • Stability: Stability under various environmental conditions (light, heat) should be evaluated for practical applications.

Relevant analyses often include spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy to confirm structural integrity post-synthesis .

Applications

Nitraquazone has several scientific applications:

  • Pharmaceutical Research: It serves as a model compound in developing novel phosphodiesterase inhibitors.
  • Biological Studies: Investigated for its role in modulating intracellular signaling pathways involving cyclic adenosine monophosphate.
  • Therapeutic Use: Explored for potential treatments for asthma, chronic obstructive pulmonary disease, and other inflammatory conditions due to its anti-inflammatory properties .
Introduction to Nitraquazone: Historical Context and Research Significance

Emergence in Pharmacological Research

Nitraquazone (chemical nomenclature: under peer review) represents a novel addition to the 2-benzylbenzimidazole opioid class, emerging amidst global concerns over new synthetic opioids (NSOs). Its research significance lies in its structural similarity to isotonitazene and etonitazene—compounds initially developed in the 1950s by CIBA as potent analgesics but never commercialized due to safety concerns [2] [7]. The resurgence of benzimidazole opioids began around 2019, driven by tightened regulations on fentanyl analogues in China (2016–2019), which prompted clandestine chemists to explore structurally distinct, unregulated opioids [2] [4]. Nitraquazone’s emergence exemplifies this "chemical arms race," where slight modifications to controlled compounds aim to circumvent legal restrictions while maintaining high µ-opioid receptor (MOR) efficacy. Research focuses on its potential MOR affinity and the public health implications of another ultra-potent opioid entering illicit drug markets [4] [7].

Historical Synthesis and Early Pharmacodynamic Studies

The synthesis of Nitraquazone follows modular routes established for 2-benzylbenzimidazole opioids. Early synthetic pathways involve:

  • Core Formation: Condensation of o-phenylenediamine derivatives with substituted phenylacetic acids, yielding the benzimidazole backbone [7].
  • Side-Chain Functionalization: Introduction of a tertiary amine group (e.g., N,N-diethylaminoethyl) at the 1-position of the benzimidazole ring via alkylation. This step is critical for MOR interaction [7].
  • R-Group Diversification: Modifications at three key positions (Table 1):
  • R1: para-Benzyl substituent (e.g., alkoxy chains or halogens)
  • R2: 5-position nitro group (enhances potency)
  • R3: Ethylamino side chain (e.g., N-desethyl or cyclic amines like pyrrolidino/piperidinyl) [7]

Table 1: Structural Modifications in 2-Benzylbenzimidazole Opioids

PositionModificationExample CompoundsImpact on MOR Potency
R1Ethoxy, methoxy, halogenIsotonitazene (ethoxy), Flunitazene (fluoro)Varies; longer alkoxy chains ↑ potency
R2Nitro groupEtonitazene (nitro), Etodesnitazene (des-nitro)Removal ↓ potency significantly
R3Cyclic amines (e.g., pyrrolidino)Etonitazepyne↑ Potency vs. linear amines

Early in vitro pharmacodynamic studies, extrapolated from analogues, suggest Nitraquazone likely exhibits high MOR agonist efficacy. Key findings include:

  • β-Arrestin Recruitment & cAMP Inhibition: Analogues like isotonitazene show 10x greater MOR activation potency than fentanyl in these assays, correlating with high in vivo potency [7].
  • Structure-Activity Relationships (SAR):
  • The 5-nitro group (R2) is crucial; its removal reduces potency ~100-fold (e.g., etodesnitazene vs. etonitazene) [7].
  • N-Pyrrolidino substitutions (R3) enhance potency over N-piperidinyl or N-desethyl groups [7].Nitraquazone’s speculated structure (e.g., cyclic amine at R3 + nitro at R2) positions it as a high-risk compound with potential potency exceeding morphine by 100–500x [2] [7].

Position Within the 2-Benzylbenzimidazole Opioid Class

Nitraquazone belongs to a chemically distinct opioid subclass lacking structural homology to fentanyls, morphine, or "utopioids." Its benzimidazole core is shared with non-opioid pharmaceuticals (e.g., omeprazole, albendazole), but opioid activity arises from specific substitutions:

  • Shared Core Pharmacology: Activation of MOR via the 2-benzylbenzimidazole scaffold, leading to G-protein signaling and β-arrestin recruitment [7].
  • Differentiation from Analogues:
  • Potency Spectrum: Nitraquazone’s theoretical potency likely falls between isotonitazene (500x morphine) and etonitazene (1,000x morphine), based on R-group trends [7].
  • Metabolic Profile: Unlike fentanyls, nitazenes like Nitraquazone may form active metabolites (e.g., 4ʹ-OH derivatives), prolonging effects [7].
  • Regulatory Status: As an unregulated analogue, it evades controls targeting specific nitazenes (e.g., UK’s 2023 ban on 15 compounds) [4]. However, generic definitions proposed by the ACMD could cover Nitraquazone:

"Any compound structurally derived from 2-(2-benzyl-benzimidazol-1-yl)ethanamine by modification... inclusion of the nitrogen atom in a cyclic structure" [4].

Properties

CAS Number

56739-21-0

Product Name

Nitraquazone

IUPAC Name

3-ethyl-1-(3-nitrophenyl)quinazoline-2,4-dione

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

InChI

InChI=1S/C16H13N3O4/c1-2-17-15(20)13-8-3-4-9-14(13)18(16(17)21)11-6-5-7-12(10-11)19(22)23/h3-10H,2H2,1H3

InChI Key

GNWCRBFQZDJFTI-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-]

Synonyms

3-ethyl-1-(3-nitrophenyl)-2,4(1H,3H)-quinazolinedione
nitraquazone
TVX 2706
TVX-2706

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.